4-methoxybenzyl (2E)-2-{3-[(4-chlorobenzyl)amino]-1-methyl-3-oxopropylidene}hydrazinecarboxylate
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Overview
Description
(3E)-N-[(4-CHLOROPHENYL)METHYL]-3-[({[(4-METHOXYPHENYL)METHOXY]CARBONYL}AMINO)IMINO]BUTANAMIDE is a synthetic organic compound characterized by its complex molecular structure This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-[(4-CHLOROPHENYL)METHYL]-3-[({[(4-METHOXYPHENYL)METHOXY]CARBONYL}AMINO)IMINO]BUTANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Chlorophenylmethyl Intermediate: This step involves the reaction of 4-chlorobenzyl chloride with a suitable amine under controlled conditions to form the chlorophenylmethyl intermediate.
Coupling with Methoxyphenylmethoxycarbonyl Amino Compound: The intermediate is then reacted with a methoxyphenylmethoxycarbonyl amino compound in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-[(4-CHLOROPHENYL)METHYL]-3-[({[(4-METHOXYPHENYL)METHOXY]CARBONYL}AMINO)IMINO]BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(3E)-N-[(4-CHLOROPHENYL)METHYL]-3-[({[(4-METHOXYPHENYL)METHOXY]CARBONYL}AMINO)IMINO]BUTANAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (3E)-N-[(4-CHLOROPHENYL)METHYL]-3-[({[(4-METHOXYPHENYL)METHOXY]CARBONYL}AMINO)IMINO]BUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For instance, it could inhibit enzyme activity by binding to the active site, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Ringer’s Lactate Solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used for fluid replacement.
Uniqueness
(3E)-N-[(4-CHLOROPHENYL)METHYL]-3-[({[(4-METHOXYPHENYL)METHOXY]CARBONYL}AMINO)IMINO]BUTANAMIDE is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Unlike simpler compounds like dichloroaniline, this compound’s complexity allows for more targeted interactions with biological molecules, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C20H22ClN3O4 |
---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl N-[(E)-[4-[(4-chlorophenyl)methylamino]-4-oxobutan-2-ylidene]amino]carbamate |
InChI |
InChI=1S/C20H22ClN3O4/c1-14(11-19(25)22-12-15-3-7-17(21)8-4-15)23-24-20(26)28-13-16-5-9-18(27-2)10-6-16/h3-10H,11-13H2,1-2H3,(H,22,25)(H,24,26)/b23-14+ |
InChI Key |
SBPLTGCGBOSCBQ-OEAKJJBVSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)OCC1=CC=C(C=C1)OC)/CC(=O)NCC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(=NNC(=O)OCC1=CC=C(C=C1)OC)CC(=O)NCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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